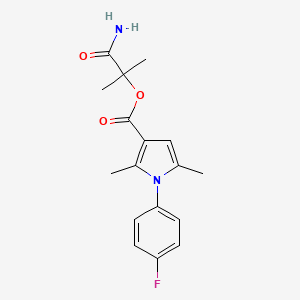![molecular formula C9H11N5O B10797168 4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-652 involves a series of organic reactions, typically starting with the preparation of precursor molecules. The synthetic route may include steps such as nucleophilic substitution, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of OSM-S-652 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
OSM-S-652 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in the reactions of OSM-S-652 include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
OSM-S-652 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties .
Mechanism of Action
The mechanism of action of OSM-S-652 involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-652 include other small organic molecules with comparable electronic and photophysical properties. Examples include:
- OSM-S-106
- OSM-S-31
Uniqueness
What sets OSM-S-652 apart from these similar compounds is its specific combination of properties, such as its unique electronic structure and reactivity. This makes it particularly valuable for certain applications, such as in the development of advanced materials and therapeutic agents .
Properties
Molecular Formula |
C9H11N5O |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholine |
InChI |
InChI=1S/C9H11N5O/c1-2-14-7-11-12-9(14)8(10-1)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
POAPQUAPDBPYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)

![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)

![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)



![2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol](/img/structure/B10797150.png)
![1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B10797155.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797163.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797176.png)
![2-[6-[3-(Trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797180.png)
